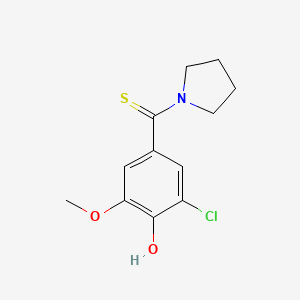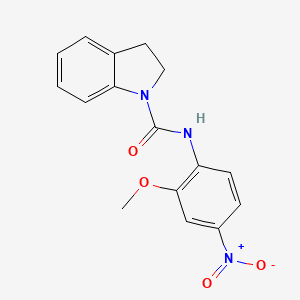![molecular formula C14H12BrNOS B4115459 3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4115459.png)
3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one
説明
3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one, also known as BRD0705, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has gained attention due to its potential therapeutic effects on various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
The mechanism of action of 3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one involves the inhibition of specific enzymes and pathways involved in various biological processes. 3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, 3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to inhibit the activity of bromodomain-containing proteins (BRDs), which are involved in the regulation of chromatin structure and gene expression.
Biochemical and Physiological Effects:
3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been found to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, anti-inflammatory effects, and modulation of the immune response. In addition, 3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been found to regulate the activity of immune cells, including T cells and macrophages.
実験室実験の利点と制限
The advantages of using 3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one in lab experiments include its specificity and potency in inhibiting specific enzymes and pathways. In addition, 3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been found to have low toxicity and good pharmacokinetic properties. However, the limitations of using 3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one in lab experiments include its limited solubility and stability, which can affect its efficacy and reproducibility.
将来の方向性
There are several future directions for the use of 3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one in scientific research. One potential direction is the development of 3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one-based therapies for cancer, inflammation, and autoimmune disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of 3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one on specific biological processes. Furthermore, the development of more potent and selective inhibitors of HDACs and BRDs could lead to the discovery of new therapeutic targets for various diseases.
科学的研究の応用
3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one has shown potential in various scientific research applications, including cancer, inflammation, and autoimmune disorders. Studies have shown that 3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. In addition, 3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been found to modulate the immune response by regulating the activity of immune cells.
特性
IUPAC Name |
(E)-3-(4-bromo-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-10-9-11(4-5-12(10)15)16-7-6-13(17)14-3-2-8-18-14/h2-9,16H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUNMKLJCGIGJM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC=CC(=O)C2=CC=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N/C=C/C(=O)C2=CC=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-bromo-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate](/img/structure/B4115392.png)
![N-[1-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4115398.png)
![1-(4-ethylphenyl)-7-fluoro-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115403.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide](/img/structure/B4115404.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide](/img/structure/B4115409.png)
![4-methyl-2-[(6-nitro-4-quinazolinyl)amino]phenol](/img/structure/B4115422.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4115430.png)

![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-isobutylhydrazinecarbothioamide](/img/structure/B4115433.png)
![methyl 6-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4115441.png)

![N-(2-methoxy-4-nitrophenyl)-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4115454.png)
![ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B4115481.png)